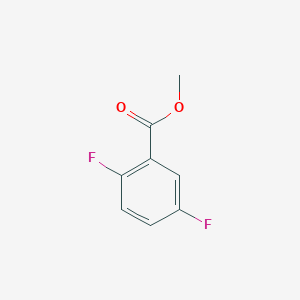

Methyl 2,5-difluorobenzoate

Description

Significance of Fluorinated Benzoates in Modern Chemical Synthesis and Design

The strategic incorporation of fluorine into organic molecules, a practice known as fluorination, is a cornerstone of modern chemical design, particularly in the pharmaceutical and agrochemical industries. wiley-vch.deacs.org Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can dramatically alter a molecule's metabolic stability, binding affinity to target enzymes, and lipophilicity. sci-hub.se This has led to a surge in the development of fluorinated compounds; for instance, a significant percentage of drugs approved by the FDA in recent years contain at least one fluorine atom. wiley-vch.de

Fluorinated benzoates, as a class, are highly valued as versatile building blocks in organic synthesis. cymitquimica.com They serve as readily available starting materials or intermediates for constructing complex, biologically active molecules. Research has demonstrated their utility in the synthesis of compounds with potential anticancer, anti-inflammatory, and antimicrobial properties. ontosight.ai The presence of fluorine on the benzoate (B1203000) ring can enhance pharmacokinetic and pharmacodynamic profiles, leading to improved efficacy. ontosight.ai In the agrochemical sector, the introduction of fluorine is a well-established strategy to increase the potency and stability of herbicides, fungicides, and insecticides. sci-hub.senih.govresearchgate.net

Research Trajectories and Scholarly Significance of Methyl 2,5-difluorobenzoate

The precise positioning of fluorine atoms on an aromatic ring is crucial, as different isomers can lead to vastly different biological activities and chemical reactivities. Consequently, a significant research trajectory in synthetic chemistry is the development of methods to access specific fluorination patterns that are otherwise difficult to obtain. nih.gov Partially fluorinated benzoates, such as this compound, can be challenging to synthesize directly. nih.gov

A key area of modern research is "molecular sculpting," which involves the selective hydrodefluorination (HDF) of readily available, highly fluorinated benzoic acids. nih.govresearchgate.net This strategy uses photocatalysis under mild conditions to rationally remove specific fluorine atoms, providing access to a wide array of fluorinated benzoate derivatives from a common precursor. nih.govresearchgate.net This approach enhances the synthetic accessibility of compounds like this compound, making it more available for further research and development. The ability to systematically create these diverse fluorination patterns is critical for exploring the chemical space and optimizing structure-activity relationships in drug discovery and materials science. nih.gov

Overview of Advanced Research Domains Pertaining to this compound

The utility of this compound and its structural isomers extends across several advanced research domains, primarily due to their role as foundational chemical intermediates.

Medicinal Chemistry : This compound is a valuable precursor for creating active pharmaceutical ingredients (APIs). arborpharmchem.comcymitquimica.com Derivatives of fluorinated benzoates are investigated for a range of therapeutic applications, including the development of anticancer agents, anti-inflammatory drugs, and cardiovascular medications. ontosight.aiarborpharmchem.com For example, related difluorobenzoate structures have been used in the design of integrin antagonists with antiplatelet activity and as intermediates for synthesizing key components of drugs like sitagliptin (B1680988) and diflunisal. nih.govchemicalbook.com

Agrochemicals : In the agrochemical industry, fluorinated building blocks are essential for the production of next-generation crop protection agents. researchgate.net The structural motif of this compound can be incorporated into novel herbicides, fungicides, and pesticides. sci-hub.secymitquimica.com The presence of fluorine often enhances the biological activity and environmental stability of these agricultural products. nih.govresearchgate.net

Materials Science : The unique electronic properties conferred by fluorine atoms make fluorinated benzoates attractive for applications in materials science. Research has explored the use of these compounds in the synthesis of specialty polymers and liquid crystals. tandfonline.com The investigation of isostructurality in fluorinated phenyl benzoates contributes to the understanding of crystal engineering and the design of solid-state materials with desired properties. acs.org Furthermore, related structures have been studied for their potential use in organic light-emitting diodes (OLEDs).

Table of Mentioned Compounds

| Compound Name |

|---|

| (1,3-dioxoisoindolin-2-yl)this compound |

| 2,5-difluorobenzoic acid |

| Diflunisal |

| Enogrel |

| Methyl 2,4-difluorobenzoate |

| This compound |

| Methyl 2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

| Methyl 2-amino-4,5-difluorobenzoate |

| Methyl 4-(chloromethyl)-3,5-difluorobenzoate |

| Sitagliptin |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,5-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBLTZWJCWPYBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381413 | |

| Record name | Methyl 2,5-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362601-90-9 | |

| Record name | Methyl 2,5-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2,5-difluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2,5 Difluorobenzoate and Its Derivatives

Established Synthetic Routes and Mechanistic Investigations

Established methods for the synthesis of methyl 2,5-difluorobenzoate and its derivatives primarily involve borylation strategies, nucleophilic aromatic substitution, and controlled direct fluorination. These routes have been investigated to understand their mechanisms and optimize reaction conditions for improved yields and selectivity.

Borylation Strategies Utilizing Difluorobenzoate Precursors

Borylation reactions, particularly the Palladium-Catalyzed Miyaura Borylation, represent a powerful tool for the synthesis of arylboronates, which are versatile intermediates in cross-coupling reactions.

The Miyaura borylation reaction involves the cross-coupling of an aryl halide with a diboron reagent in the presence of a palladium catalyst and a base to form an arylboronic ester. The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the arylboronate and regenerate the active Pd(0) catalyst. researchgate.netalfa-chemistry.com This reaction is compatible with a wide range of functional groups, making it a valuable method for the synthesis of complex molecules. nih.gov

While direct studies on the Miyaura borylation of this compound precursors are not extensively detailed in the provided search results, the principles of this reaction are broadly applicable to various aryl halides, including those with electron-withdrawing groups like fluoro and ester functionalities. nih.gov The choice of ligands, bases, and solvents is crucial for the efficiency of the reaction. nih.govsemanticscholar.org

| Catalyst Component | Role in the Reaction |

| Palladium Precursor | Source of the active Pd(0) catalyst |

| Phosphine Ligand | Stabilizes the palladium center and influences its reactivity |

| Base | Activates the diboron reagent and facilitates the catalytic cycle |

| Diboron Reagent | Provides the boryl group for the formation of the arylboronate |

Optimization of Miyaura borylation reactions is critical for achieving high yields and controlling regioselectivity, especially when dealing with substrates bearing multiple reactive sites. Key parameters that are often tuned include the choice of catalyst, ligand, base, and solvent. organic-chemistry.org For instance, the use of specific phosphine ligands can significantly enhance the catalytic activity and selectivity. semanticscholar.org

In a related study on the cobalt-catalyzed C(sp2)–H borylation of a 2,5-difluorobenzoate ester, the ester substituent was found to direct the borylation to the para position with high selectivity. This highlights the significant influence of substituents on the regiochemical outcome of borylation reactions on difluorinated systems. While this study utilized a cobalt catalyst, the principles of regiocontrol by directing groups are often transferable to palladium-catalyzed systems.

Recent advancements have focused on developing more efficient and milder reaction conditions. For example, the use of lipophilic bases like potassium 2-ethylhexanoate has been shown to enhance the reaction rate, allowing the borylation to proceed at lower temperatures and with lower catalyst loadings. organic-chemistry.org Furthermore, modified procedures utilizing more atom-economical boron sources like bis-boronic acid (BBA) have been developed to improve the sustainability of the process. nih.gov

| Parameter | Effect on Reaction | Example |

| Ligand | Influences catalyst activity and selectivity. | Sterically hindered biaryl monophosphorus ligands can be effective for challenging substrates. semanticscholar.org |

| Base | Crucial for activating the diboron reagent and the catalyst. | Lipophilic bases can improve reaction rates and allow for milder conditions. organic-chemistry.org |

| Solvent | Affects solubility of reagents and catalyst stability. | Process-friendly solvents like isopropyl acetate are often used. |

| Boron Reagent | Can impact atom economy and reaction efficiency. | Bis-boronic acid (BBA) offers a more atom-economical alternative to bis(pinacolato)diboron. nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Approaches to Fluorinated Benzoates

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the synthesis of substituted aromatic compounds, particularly those bearing electron-withdrawing groups. In the context of synthesizing fluorinated benzoates, this approach typically involves the displacement of a leaving group, such as a halogen or a nitro group, from an activated aromatic ring by a nucleophile.

The SNAr mechanism generally proceeds via a two-step addition-elimination process, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction.

While direct synthesis of this compound via SNAr from a dihalobenzoate precursor with a fluoride source is a plausible route, the regioselectivity of such a reaction would be a critical factor to control. The relative activating effects of the ester group and the existing halogen would determine the position of the incoming nucleophile. For instance, in the reaction of 2,4-difluoronitrobenzene with various nucleophiles, the regioselectivity can be influenced by the solvent. researchgate.net

Controlled Direct Fluorination Methodologies for Methyl Benzoate (B1203000) Derivatives

Direct C-H fluorination of aromatic compounds offers a more atom-economical approach to fluorinated molecules by avoiding the need for pre-functionalized starting materials. Electrophilic fluorinating agents are commonly employed for this purpose. semanticscholar.org These reagents contain a fluorine atom attached to an electron-withdrawing group, rendering it electrophilic.

The nitration of methyl benzoate, a classic example of electrophilic aromatic substitution, demonstrates the directing effect of the ester group, which is a meta-director. ma.eduaiinmr.comyoutube.comyoutube.commnstate.edu However, achieving selective C-H fluorination at specific positions on the benzene (B151609) ring, especially to obtain the 2,5-difluoro isomer, is a significant challenge due to the high reactivity of many fluorinating agents and the often-complex regioselectivity patterns.

Recent advances in catalysis have enabled more controlled direct C-H fluorination reactions. For example, palladium-catalyzed ortho-C-H fluorination of benzaldehydes has been achieved using transient directing groups. nih.gov While this demonstrates the potential for regioselective C-H fluorination, a method for the specific synthesis of this compound through direct fluorination of methyl benzoate has not been detailed in the provided search results.

Advanced Synthetic Strategies for Functionalized this compound Derivatives

This compound serves as a valuable building block for the synthesis of more complex functionalized molecules. Its derivatives can be prepared through various modern synthetic methodologies, with cross-coupling reactions being particularly prominent.

The borylated derivatives of this compound, synthesized via methods like the Miyaura borylation, are versatile intermediates for subsequent Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents. The Suzuki-Miyaura coupling of fluorinated arenes is a well-established method for the synthesis of fluorinated biaryl compounds. researchgate.net

Other palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Heck reactions, can also be envisioned for the derivatization of appropriately functionalized this compound precursors. The Sonogashira reaction enables the formation of C(sp)-C(sp2) bonds, introducing alkyne moieties, nih.gov while the Heck reaction facilitates the coupling of aryl halides with alkenes. nih.govmdpi.comnih.gov The application of these advanced synthetic strategies allows for the construction of a diverse library of functionalized molecules with the this compound scaffold at their core, which can have applications in medicinal chemistry and materials science.

Synthesis of Amino-Substituted Methyl Difluorobenzoates

The introduction of an amino group to the methyl difluorobenzoate ring is a crucial transformation for the synthesis of many biologically active molecules. A common strategy involves a multi-step sequence starting from a readily available halogenated aniline.

One illustrative pathway begins with a bromo-difluoroaniline derivative, such as 4-bromo-2,6-difluoroaniline. This starting material can undergo a cyanation reaction, typically using a copper(I) cyanide reagent, to replace the bromine atom with a nitrile group. The resulting aminodifluorobenzonitrile is then subjected to hydrolysis, usually under basic conditions with a reagent like sodium hydroxide, to convert the nitrile functionality into a carboxylic acid. The final step in this sequence is the esterification of the amino-difluorobenzoic acid with methanol, often catalyzed by a strong acid like sulfuric acid, to yield the desired amino-substituted methyl difluorobenzoate.

A similar approach can be envisioned for the synthesis of other isomers, such as methyl 3-amino-2,5-difluorobenzoate, by selecting the appropriate starting materials and reaction conditions. The key transformations in this synthetic approach are summarized in the table below.

Table 1: Key Transformations in the Synthesis of Amino-Substituted Methyl Difluorobenzoates

| Step | Transformation | Typical Reagents |

|---|---|---|

| 1 | Cyanation | Copper(I) cyanide |

| 2 | Hydrolysis | Sodium hydroxide |

| 3 | Esterification | Methanol, Sulfuric acid |

Introduction of Halogen Functionalities (e.g., Iodination, Chlorination) at Specific Ring Positions

The regioselective introduction of halogen atoms, such as iodine and chlorine, onto the this compound ring provides valuable handles for further chemical modifications, such as cross-coupling reactions. Electrophilic aromatic substitution is the most common method employed for this purpose.

Iodination:

The iodination of this compound derivatives can be achieved with high regioselectivity. For instance, the introduction of an iodine atom at the 4-position of a this compound scaffold can be accomplished using a mixture of an iodide source, such as potassium iodide, and an oxidizing agent, like potassium iodate, in an acidic medium. The reaction is typically carried out in a solvent system consisting of methylene chloride and glacial acetic acid at a controlled temperature, for example, between 55–60 °C. This method allows for the selective installation of the iodine atom at the desired position, driven by the directing effects of the existing substituents on the aromatic ring.

Chlorination:

Similarly, chlorination of the difluorobenzoate ring can be achieved through electrophilic aromatic substitution. For example, the chlorination of a related compound, 2-chloro-4,5-difluorobenzoyl chloride, has been reported using a chlorinating agent in the presence of a catalyst like iodine. The reaction can be carried out in a strong acid solvent such as chlorosulfonic acid. While this example uses a benzoyl chloride, the principles can be adapted for the direct chlorination of this compound, likely with adjustments to the reaction conditions to account for the directing effects of the ester and fluorine substituents.

Table 2: Reagents and Conditions for Halogenation of Methyl Difluorobenzoate Derivatives

| Halogenation | Reagents | Solvent | Temperature |

|---|---|---|---|

| Iodination | Potassium iodide, Potassium iodate | Methylene chloride, Glacial acetic acid | 55-60 °C |

| Chlorination | Chlorinating agent, Iodine (catalyst) | Chlorosulfonic acid | - |

Considerations for Industrial Scale Synthesis and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. Key areas for process optimization include reaction conditions, catalyst selection, and purification methods.

Reaction Conditions:

On an industrial scale, reaction parameters such as temperature, pressure, and reaction time are critical variables that need to be finely tuned. For instance, in halogenation reactions, precise temperature control is crucial to minimize the formation of side products and ensure high regioselectivity. The use of flow reactors is becoming increasingly common in industrial settings as they offer superior heat and mass transfer, leading to better control over reaction conditions and potentially higher yields and purity.

Catalyst Selection and Recovery:

The choice of catalyst plays a significant role in the economic viability of a large-scale process. For many transformations, heterogeneous catalysts are preferred over their homogeneous counterparts due to the ease of separation from the reaction mixture and the potential for recycling. This simplifies the purification process and reduces waste. For example, in esterification reactions, solid acid catalysts can be employed as an alternative to corrosive mineral acids.

Purification and Isolation:

The purification of the final product is a critical step in ensuring the high purity required for pharmaceutical and other applications. On an industrial scale, techniques such as distillation, crystallization, and extraction are commonly used. The choice of purification method depends on the physical properties of the target compound and the impurities present. Optimizing these processes to maximize recovery and minimize solvent usage is a key aspect of green and sustainable chemical manufacturing.

Chemical Reactivity and Mechanistic Studies of Methyl 2,5 Difluorobenzoate

Fundamental Reaction Pathways and Substrate Reactivity

The chemical behavior of Methyl 2,5-difluorobenzoate is dictated by the electronic properties of its three substituents on the aromatic ring: two fluorine atoms and a methyl ester group. These groups influence the electron density of the ring and determine its susceptibility to attack by either electrophiles or nucleophiles.

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. However, the reactivity of the aromatic ring is significantly modified by its substituents. In the case of this compound, all three substituents are electron-withdrawing, thus deactivating the ring towards electrophilic attack compared to benzene.

The deactivation stems from two primary electronic effects: the inductive effect (-I) and the resonance effect (+M or -M).

Methyl Ester Group (-COOCH₃): The methyl ester group is a deactivating group. It withdraws electron density from the ring through both a negative inductive effect (-I) and a negative resonance effect (-M). This group directs incoming electrophiles to the meta position.

The interplay of these effects in this compound results in a significantly deactivated aromatic system. Predicting the site of substitution requires considering the directing influence of all three groups on the remaining open positions (C3, C4, and C6). The fluorine atoms direct ortho and para, while the ester group directs meta.

Position C3: Is ortho to the C2-fluorine and meta to the C5-fluorine and the ester group.

Position C4: Is para to the C2-fluorine, ortho to the C5-fluorine, and meta to the ester group. This position is electronically favored by all three substituents.

Position C6: Is ortho to the C5-fluorine and para to the C2-fluorine. However, it is ortho to the bulky ester group, making it sterically hindered.

Therefore, electrophilic attack is most likely to occur at the C4 position, which is activated by both fluorine atoms and not deactivated by the resonance effect of the ester group.

| Substituent | Inductive Effect (-I) | Resonance Effect (M) | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| Fluorine (at C2) | Strongly Withdrawing | Weakly Donating (+M) | Deactivating | Ortho, Para |

| Fluorine (at C5) | Strongly Withdrawing | Weakly Donating (+M) | Deactivating | Ortho, Para |

| Methyl Ester (-COOCH₃) | Withdrawing | Strongly Withdrawing (-M) | Deactivating | Meta |

While aromatic rings are typically electron-rich and react with electrophiles, the presence of strong electron-withdrawing groups can make the ring sufficiently electron-poor to undergo Nucleophilic Aromatic Substitution (SNAr). nih.gov This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. dumelelab.com Aromaticity is restored in the second step by the departure of the leaving group.

For an SNAr reaction to occur, two conditions are generally required:

The presence of a good leaving group (halides are common).

The presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer complex. nih.gov

In this compound, the fluorine atoms can act as leaving groups. The methyl ester group serves as the necessary electron-withdrawing group.

The fluorine atom at the C2 position is ortho to the methyl ester group.

The fluorine atom at the C5 position is meta to the methyl ester group.

Because the stabilizing effect of an electron-withdrawing group is most pronounced from the ortho and para positions, the fluorine at C2 is significantly more activated towards nucleophilic attack than the fluorine at C5. A nucleophile will preferentially attack the C2 position, forming a Meisenheimer complex where the negative charge is delocalized onto the carbonyl oxygen of the ester group, providing substantial stabilization.

The reactivity of halogens as leaving groups in SNAr reactions follows the trend F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. nih.gov The high electronegativity of fluorine makes the attached carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Transition Metal-Catalyzed Coupling Reactions of this compound Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. This compound can be functionalized and used as a substrate in these reactions, most notably the Suzuki-Miyaura cross-coupling.

The Suzuki-Miyaura reaction creates a C-C bond between an organoboron compound (like a boronic acid or ester) and an organohalide, catalyzed by a palladium(0) complex. nih.gov To be used in this reaction, a derivative of this compound must first be prepared.

To participate as the organoboron partner in a Suzuki-Miyaura coupling, this compound must first be converted into a boronic acid or, more commonly, a boronic ester derivative such as Methyl 2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. While direct synthesis of this specific molecule is not extensively documented, its formation can be achieved through established synthetic methodologies.

One common route is the Miyaura borylation reaction , which involves the palladium-catalyzed coupling of an aryl halide or triflate with a diboron reagent like bis(pinacolato)diboron (B₂pin₂). nih.govorganic-chemistry.org This would require a precursor such as Methyl 4-bromo-2,5-difluorobenzoate.

Another powerful method is the iridium-catalyzed C-H borylation of arenes. nih.gov This reaction allows for the direct conversion of a C-H bond to a C-B bond. For this compound, C-H borylation would likely be directed to the C4 position due to steric and electronic factors, providing a direct route to the desired boronic ester coupling partner. nih.gov

Once synthesized, this boronic ester becomes a valuable building block, ready to be coupled with various aryl or vinyl halides/triflates under Suzuki-Miyaura conditions.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (Ar¹-X), inserting itself into the carbon-halogen bond. This forms a square planar Pd(II) complex (Ar¹-Pd(II)-X). libretexts.org The rate of this step is typically I > Br > OTf >> Cl. libretexts.org

Transmetalation: This is the step where the organic group is transferred from the boron atom to the palladium center. The process is typically facilitated by a base (e.g., K₂CO₃, CsF), which activates the organoboron compound by forming a more nucleophilic "ate" complex (e.g., [Ar²-B(OR)₃]⁻). This boronate complex then reacts with the Pd(II) intermediate (Ar¹-Pd(II)-X) to displace the halide and form a new diorganopalladium(II) complex (Ar¹-Pd(II)-Ar²). The precise structure of the intermediates in this step has been a subject of extensive study. illinois.edu For electron-poor arylboronic esters, such as those derived from fluorinated aromatics, this step can be efficient. nih.gov

Reductive Elimination: This is the final, product-forming step. The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple, forming the new C-C bond in the biaryl product (Ar¹-Ar²). The palladium catalyst is simultaneously reduced from Pd(II) back to its active Pd(0) state, allowing it to re-enter the catalytic cycle. For this step to occur, the two organic ligands must be in a cis orientation on the palladium complex. The presence of electron-withdrawing fluoroaryl ligands can make the reductive elimination step slower compared to non-fluorinated analogues. core.ac.uk

| Step | Reactants | Key Transformation | Products | Change in Pd Oxidation State |

|---|---|---|---|---|

| Oxidative Addition | Pd(0) catalyst, Organohalide (Ar¹-X) | Pd inserts into the C-X bond | Ar¹-Pd(II)-X complex | 0 → +2 |

| Transmetalation | Ar¹-Pd(II)-X complex, Boronic ester (Ar²-B(OR)₂), Base | Ar² group replaces X on the Pd center | Ar¹-Pd(II)-Ar² complex | No change (+2) |

| Reductive Elimination | Ar¹-Pd(II)-Ar² complex | Formation of Ar¹-Ar² bond | Coupled product (Ar¹-Ar²), Pd(0) catalyst | +2 → 0 |

Other Cross-Coupling Strategies and Applications

While Suzuki, Heck, and Sonogashira reactions represent common cross-coupling strategies, the reactivity of this compound extends to other important transformations, particularly in the formation of carbon-heteroatom bonds. One notable application is in palladium-catalyzed amidation and amination reactions, which are fundamental in the synthesis of a wide range of biologically active molecules and functional materials.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, is a powerful tool in organic synthesis. This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. The efficiency of this reaction can be influenced by the choice of ligands, which play a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For instance, the use of monodentate biaryl phosphine ligands has been shown to be effective in the amidation of aryl chlorides. These ligands can prevent the formation of inactive catalyst species, thereby enhancing the reaction's efficiency.

In the context of this compound, its fluorinated aromatic ring can participate in such C-N bond-forming reactions. For example, the synthesis of N-aryl amides can be achieved through the palladium-catalyzed coupling of aryl halides with amides. A study on the amidation of aryl chlorides demonstrated the effectiveness of a catalyst system that allows for the coupling of various aryl and heteroaryl chlorides with a range of amides in high yields organic-chemistry.org. This methodology could potentially be applied to this compound, where one of the fluorine atoms could act as a leaving group under specific catalytic conditions.

The synthesis of morpholine derivatives, which are common structural motifs in many pharmaceuticals, can also be achieved through reactions that are analogous to cross-coupling strategies. For instance, the reaction of an activated aryl compound with morpholine can proceed via a nucleophilic aromatic substitution (SNAr) mechanism, which is conceptually related to the amine coupling partner's role in Buchwald-Hartwig amination. The synthesis of 4-(5-aryl-2-furoyl)morpholines, for example, involves the acylation of morpholine with an acyl chloride derivative pensoft.netresearchgate.net. While this is not a direct cross-coupling of this compound, it illustrates a common strategy for forming C-N bonds with morpholine. A more direct approach could involve the palladium-catalyzed amidation of this compound with morpholine, leveraging catalyst systems optimized for C-N bond formation.

The following table summarizes potential cross-coupling strategies for this compound beyond the more common C-C bond forming reactions, based on analogous transformations reported in the literature.

| Cross-Coupling Strategy | Coupling Partner | Potential Product | Catalyst System (Example) |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | N-Aryl-2,5-difluorobenzamide derivative | Pd2(dba)3 / Biaryl phosphine ligand |

| Buchwald-Hartwig Amination | Morpholine | 4-(2,5-difluorobenzoyl)morpholine | Pd(OAc)2 / Buchwald ligand |

| Nucleophilic Aromatic Substitution | Morpholine | 4-(2-fluoro-5-methoxycarbonylphenyl)morpholine | Base-mediated |

This table is illustrative and based on established cross-coupling methodologies that could be applied to this compound.

Influence of Fluoro and Ester Substituents on Reactivity Profiles

The chemical behavior of this compound is significantly governed by the electronic and steric properties of its fluoro and ester substituents. These groups modulate the electron density of the aromatic ring and influence the accessibility of its reaction sites, thereby dictating its reactivity in various transformations.

The fluorine atoms at the C2 and C5 positions of this compound exert strong electronic effects on the aromatic ring. Fluorine is the most electronegative element, and as such, it withdraws electron density from the aromatic ring through the sigma bond (inductive effect). This inductive withdrawal deactivates the ring towards electrophilic aromatic substitution.

The presence of two fluorine atoms on the benzene ring of this compound significantly increases the electrophilicity of the aromatic ring. This heightened electrophilicity makes the C-F bonds susceptible to cleavage in palladium-catalyzed cross-coupling reactions, where the fluorine can act as a leaving group. In such reactions, the oxidative addition of the C-F bond to a low-valent palladium center is a key step, which is facilitated by the electron-withdrawing nature of the fluorine atoms.

The specific 1,2,4-substitution pattern of this compound, with fluorine atoms ortho and meta to the ester group, creates a distinct steric and electronic environment that influences both reaction rates and regioselectivity in cross-coupling reactions.

Steric Effects: The fluorine atom at the C2 position (ortho to the ester group) can exert a significant steric hindrance. This "ortho effect" can influence the approach of bulky reagents and catalysts. For instance, in palladium-catalyzed cross-coupling reactions, the steric bulk of the ortho-fluorine may hinder the oxidative addition of the palladium catalyst to the C2-F bond. Consequently, reactions might preferentially occur at the less sterically hindered C5-F bond.

Electronic Effects on Regioselectivity: The electronic effects of the substituents also play a crucial role in determining the regioselectivity of cross-coupling reactions. The ester group is an electron-withdrawing group, and its presence at C1 further enhances the electrophilicity of the aromatic ring. The combined electron-withdrawing effects of the two fluorine atoms and the ester group make the aromatic ring of this compound highly electron-deficient.

In nucleophilic aromatic substitution reactions, the position of attack is directed by the ability of the substituents to stabilize the negatively charged intermediate (Meisenheimer complex). For this compound, a nucleophile would preferentially attack the positions that are ortho or para to the strongly electron-withdrawing groups.

The interplay between steric and electronic effects can be complex. For example, while the C2-F bond is electronically activated by the adjacent ester group, it is also sterically hindered. The C5-F bond, on the other hand, is less sterically hindered but its electronic activation is primarily due to the cumulative effect of all three substituents. The outcome of a specific cross-coupling reaction will therefore depend on the specific reaction conditions, the nature of the catalyst, and the coupling partner.

To better understand the unique reactivity of this compound, it is useful to compare it with its monosubstituted and isomeric difluorobenzoate analogues.

Comparison with Monosubstituted Analogues (Methyl 2-fluorobenzoate and Methyl 3-fluorobenzoate):

Methyl 2-fluorobenzoate: This analogue shares the ortho-relationship between the fluorine and the ester group. The reactivity of the C-F bond would be influenced by both the steric hindrance and the electronic activation from the ester group.

Methyl 3-fluorobenzoate: In this isomer, the fluorine is meta to the ester group. The electronic influence of the ester group on the C-F bond is less direct compared to the ortho or para positions.

It is expected that this compound would be more reactive in palladium-catalyzed cross-coupling reactions involving C-F bond activation than either of the monosubstituted analogues due to the increased electrophilicity of the aromatic ring from the presence of two fluorine atoms.

Comparison with Isomeric Difluorobenzoate Analogues (e.g., Methyl 2,3-difluorobenzoate, Methyl 2,4-difluorobenzoate, Methyl 3,4-difluorobenzoate, and Methyl 3,5-difluorobenzoate):

The reactivity of different difluorobenzoate isomers can vary significantly depending on the relative positions of the substituents.

The following table provides a qualitative comparison of the expected reactivity of different fluorobenzoate analogues in a hypothetical palladium-catalyzed cross-coupling reaction involving C-F bond activation.

| Compound | Key Features | Expected Relative Reactivity |

| Methyl 2-fluorobenzoate | Ortho-fluoro and ester; steric hindrance | Moderate |

| Methyl 3-fluorobenzoate | Meta-fluoro and ester | Low |

| This compound | Ortho- and meta-fluoro to ester; high electrophilicity | High |

| Methyl 2,3-difluorobenzoate | Vicinal fluorines; potential for steric and electronic interactions | Moderate to High |

| Methyl 2,4-difluorobenzoate | Ortho- and para-fluoro to ester; strong electronic activation | High |

| Methyl 3,4-difluorobenzoate | Vicinal fluorines; different electronic environment | Moderate |

| Methyl 3,5-difluorobenzoate | Meta-fluorines to ester; symmetrical | Moderate |

The expected relative reactivity is a qualitative assessment based on general principles of organic chemistry and may vary depending on specific reaction conditions.

Detailed experimental studies comparing the reaction rates and product distributions for these analogues under identical cross-coupling conditions would be necessary to provide a quantitative understanding of their relative reactivities. Such studies would elucidate the precise influence of the substituent patterns on the mechanism of these important transformations.

Spectroscopic Characterization and Structural Elucidation Research

Advanced Spectroscopic Techniques for Structural Confirmation and Purity Assessment

A combination of NMR, FT-IR, and HRMS is routinely employed to establish an unambiguous structural identification and to ensure the sample's purity.

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For Methyl 2,5-difluorobenzoate, ¹H, ¹³C, and ¹⁹F NMR each offer critical pieces of the structural puzzle.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons. The three aromatic protons will appear as complex multiplets in the downfield region (typically δ 7.0-8.0 ppm) due to spin-spin coupling with each other and with the fluorine atoms. The methyl group protons will appear as a singlet in the upfield region (around δ 3.9 ppm), as they are shielded and have no adjacent protons to couple with.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about all the unique carbon atoms in the molecule. The spectrum will show signals for the carbonyl carbon of the ester group (in the δ 160-170 ppm range), the aromatic carbons (in the δ 110-160 ppm range), and the methyl carbon (around δ 50-60 ppm). The aromatic carbon signals will be split due to coupling with the directly attached fluorine atoms (¹J-CF) and through multiple bonds (²J-CF, ³J-CF), providing valuable information for assigning the specific carbon atoms in the benzene (B151609) ring.

¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is a crucial technique for direct observation of the fluorine atoms. sigmaaldrich.com The spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms attached to the aromatic ring. The chemical shifts of these signals are sensitive to their position on the ring and the electronic environment. sigmaaldrich.com Furthermore, the signals will exhibit coupling to each other (³J-FF) and to the neighboring protons (³J-HF, ⁴J-HF), which aids in the complete structural assignment. The wide chemical shift range of ¹⁹F NMR allows for excellent signal dispersion, simplifying spectral analysis. sigmaaldrich.com

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| ¹H | ~3.9 | s | - |

| ¹H (Aromatic) | ~7.1-7.5 | m | J-HH, J-HF |

| ¹³C (C=O) | ~164 | s | - |

| ¹³C (Aromatic C-F) | ~155-160 | d | ¹J-CF |

| ¹³C (Aromatic C-H) | ~115-125 | d | J-CH, J-CCF |

| ¹³C (OCH₃) | ~53 | q | J-CH |

| ¹⁹F | Varies | m | J-FF, J-FH |

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands confirming its structure. Key expected vibrational bands include a strong absorption for the C=O (carbonyl) stretching of the ester group around 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester would appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range. The C-F stretching vibrations, characteristic of the fluorinated benzene ring, would typically appear as strong bands in the 1100-1300 cm⁻¹ region. nih.gov

Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ester) | Stretch | 1720-1740 | Strong |

| C-O (Ester) | Stretch | 1200-1300 | Strong |

| Aromatic C-H | Stretch | 3000-3100 | Medium |

| Aromatic C=C | Stretch | 1450-1600 | Medium-Weak |

| C-F | Stretch | 1100-1300 | Strong |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement of the molecular ion. nih.gov For this compound (C₈H₆F₂O₂), the calculated exact mass is 172.0336 u. HRMS analysis would be expected to show a molecular ion peak ([M]⁺) at or very close to this value, confirming the molecular formula. nih.gov

In addition to the molecular ion, mass spectrometry also provides information about the fragmentation pattern of the molecule, which can further support the proposed structure. Common fragmentation pathways for benzoate (B1203000) esters include the loss of the methoxy group (-OCH₃) to give a [M-31]⁺ peak, and the loss of the entire ester side chain (-COOCH₃) to give a [M-59]⁺ peak. The PubChem database indicates prominent GC-MS peaks for this compound at m/z 141, 172, and 113, which likely correspond to the [M-OCH₃]⁺ fragment, the molecular ion [M]⁺, and the difluorophenyl cation [C₆H₃F₂]⁺, respectively. nih.gov

Expected Mass Spectrometric Data for this compound

| Ion | Formula | Calculated Exact Mass (u) | Expected m/z |

|---|---|---|---|

| [M]⁺ | C₈H₆F₂O₂⁺ | 172.0336 | 172 |

| [M-OCH₃]⁺ | C₇H₃F₂O⁺ | 141.0152 | 141 |

| [C₆H₃F₂]⁺ | C₆H₃F₂⁺ | 113.0203 | 113 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not readily found in public databases, analysis of closely related compounds, such as Methyl 2,5-dichlorobenzoate (B1240473), provides insight into the likely solid-state conformation. nih.gov

Integrated Spectroscopic and Crystallographic Approaches in Derivative Research

In the research and development of new chemical entities, an integrated approach that combines various spectroscopic techniques with X-ray crystallography is essential for the unambiguous characterization of novel derivatives. For instance, in the synthesis of new bioactive molecules derived from fluorinated benzoates, NMR and FT-IR are used to monitor the reaction progress and confirm the identity of the products. HRMS is then used to verify the elemental composition.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations on Methyl 2,5-difluorobenzoate and its Analogues

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of this compound.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. dntb.gov.ua For this compound, DFT calculations can elucidate the distribution of electrons and predict the molecule's stability and reactivity. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. dntb.gov.uadergipark.org.tr

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT studies. dntb.gov.uadergipark.org.tr The MEP surface visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. dergipark.org.tr For this compound, the electronegative fluorine atoms and the oxygen atoms of the ester group are expected to create distinct regions of negative potential, influencing how the molecule interacts with other reagents. emerginginvestigators.org

Theoretical calculations on analogous compounds, such as methyl 2,5-dichlorobenzoate (B1240473) and other fluorinated benzoates, have demonstrated the reliability of DFT methods (like B3LYP with basis sets such as 6-311G(d,p)) in predicting geometric parameters and electronic properties. nih.govresearchgate.net These studies confirm that calculated values are generally in good agreement with experimental data. nih.gov

Table 1: Predicted Electronic Properties of Benzoate (B1203000) Analogues from DFT Studies

| Property | Description | Typical Predicted Values for Analogues |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.0 to -7.0 eV dergipark.org.tr |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.0 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical stability. | 4.0 to 5.0 eV |

| Dipole Moment | Measure of the net molecular polarity. | 1.5 to 2.5 Debye researchgate.net |

Note: This table presents typical values for analogous aromatic esters based on computational studies and is for illustrative purposes.

Computational methods are also employed to predict various spectroscopic parameters, which aids in the interpretation of experimental data. DFT calculations can accurately predict vibrational frequencies for Infrared (IR) and Raman spectroscopy. nih.govresearchgate.net By calculating the vibrational modes and their corresponding intensities, researchers can assign specific peaks in the experimental spectra to particular molecular motions, such as C-F stretches or carbonyl (C=O) vibrations. nih.gov Studies on related molecules like methyl benzoate and methyl 2,5-dichlorobenzoate show excellent agreement between scaled theoretical wavenumbers and experimental spectra. nih.govresearchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. dergipark.org.tr These predictions are valuable for assigning signals in ¹H, ¹³C, and ¹⁹F NMR spectra. For fluorinated compounds, predicting ¹⁹F chemical shifts is particularly important for structural confirmation. mdpi.com

Beyond spectroscopy, other molecular properties can be computed. For instance, the collision cross section (CCS), which is a measure of the ion's size and shape in the gas phase, can be predicted. The computed CCS for this compound is 26.3 Ų. nih.gov

Table 2: Computationally Predicted Parameters for this compound & Analogues

| Parameter | Method | Predicted Value/Outcome |

|---|---|---|

| Vibrational Frequencies (IR/Raman) | DFT (e.g., B3LYP) | Provides theoretical spectra for comparison with experimental data. nih.gov |

| NMR Chemical Shifts | GIAO | Predicts ¹H, ¹³C, and ¹⁹F chemical shifts for structural elucidation. dergipark.org.tr |

| Collision Cross Section (CCS) | Computational Modeling | 26.3 Ų (for C₈H₆F₂O₂) nih.gov |

Molecular Modeling and Simulation Approaches

Molecular modeling techniques extend beyond single-molecule quantum calculations to explore dynamic behavior and interactions with other molecules.

Even relatively simple molecules like this compound can exist in different spatial arrangements, or conformations, due to rotation around single bonds (e.g., the C-O bond of the ester group). Conformational analysis involves systematically exploring these different arrangements to identify the most stable, low-energy structures. mdpi.com

Computational methods can map the potential energy surface of the molecule as a function of bond rotations. dntb.gov.ua This analysis reveals the energy barriers between different conformers and their relative populations at a given temperature. For this compound, a key aspect is the orientation of the methyl ester group relative to the plane of the difluorinated benzene (B151609) ring. The planarity of the molecule and the rotational barrier of the ester group are influenced by the electronic effects of the fluorine substituents. Such studies have shown that for similar molecules, the optimized molecular structure from DFT calculations is often consistent with crystal structures determined by X-ray diffraction. researchgate.net

In silico methods are crucial in modern drug discovery for predicting how a molecule might interact with a biological target, such as a protein or enzyme. mdpi.com While this compound itself is a building block, its derivatives could be designed to have biological activity. Molecular docking is a primary technique used for this purpose. nih.gov

In a typical docking study, the three-dimensional structure of a potential derivative is placed into the binding site of a target protein. mdpi.com A scoring function then calculates the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), which predicts the strength of the interaction. nih.govnih.gov This process can be repeated for thousands of potential derivatives against a panel of disease-relevant targets in a process known as virtual screening or reverse docking. mdpi.com This approach helps to identify potential mechanisms of action or predict off-target effects for novel compounds. mdpi.com

Theoretical Studies on Fluorine's Mechanistic Impact on Reaction Pathways and Electronic Properties

The presence of two fluorine atoms on the benzene ring of this compound has a profound impact on its electronic properties and reactivity. Theoretical studies are essential for quantifying these effects. Fluorine is highly electronegative and acts as a strong electron-withdrawing group through the sigma bond (inductive effect), while also being a weak pi-donor through resonance.

Computational studies on fluorinated aromatic compounds show that fluorination significantly alters the molecule's electrostatic potential, making the aromatic ring more electron-deficient. emerginginvestigators.orgnih.gov This change affects the molecule's susceptibility to nucleophilic or electrophilic attack. For example, in reactions like nucleophilic aromatic substitution, theoretical calculations can model the transition states and activation energies, revealing how the fluorine atoms stabilize intermediates and influence the reaction pathway.

Applications of Methyl 2,5 Difluorobenzoate in Advanced Materials Science and Biological Chemistry

Role as a Versatile Chemical Building Block in Organic Synthesis

The difluorinated benzene (B151609) ring of Methyl 2,5-difluorobenzoate serves as a robust scaffold in the synthesis of more complex molecules. The electron-withdrawing nature of the fluorine atoms can modulate the chemical properties of the entire molecule, including its stability and biological activity.

Intermediates in Pharmaceutical and Agrochemical Synthesis

This compound is recognized as a key intermediate in the synthesis of various active compounds. While specific pathways for the 2,5-isomer are proprietary or less documented in public literature, the utility of closely related isomers like Methyl 2,4-difluorobenzoate provides clear insight into its functional role. For instance, such compounds are instrumental in creating anti-inflammatory and analgesic agents for the pharmaceutical sector. chemimpex.com In agriculture, these fluorinated building blocks are used to formulate advanced herbicides and fungicides, where the presence of fluorine can enhance the efficacy and stability of the final product. chemimpex.com The compound is also listed as a building block for protein degraders, a class of targeted therapeutics. calpaclab.com

Precursors for the Development of Functional Materials, including Organic Semiconductors

The incorporation of fluorine atoms into organic molecules is a critical strategy for developing high-performance functional materials. Fluorination can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of a material, which is advantageous for creating efficient n-type organic semiconductors. While the direct application of this compound as a precursor for organic semiconductors is not widely detailed, the principle is well-established with other fluorinated building blocks. For example, more complex structures like vinylene-bridged 5,6-difluorobenzothiadiazole are synthesized to create new acceptor units for high-performance semiconducting polymers, demonstrating the value of the difluorobenzene motif in tuning electronic properties for applications in organic electronics.

Research in Medicinal Chemistry and Drug Discovery

The structural features of this compound make it an attractive starting point for the synthesis of novel therapeutic agents. The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.

Synthesis of Novel Biologically Active Molecules

This compound is a precursor for a wide range of biologically active molecules. Its derivatives are investigated for various therapeutic applications. For example, novel tryptophan derivatives containing a 2,5-diketopiperazine moiety have been synthesized and evaluated for their biological activities, showing potential as antiviral and fungicidal agents. While not a direct synthesis from this compound, these complex molecules illustrate the utility of fluorinated aromatic compounds in constructing new bioactive scaffolds.

Development of Antifolate Compounds and Thymidylate Synthase Inhibitors from Methyl 2-amino-4,5-difluorobenzoate Derivatives

Thymidylate synthase (TS) is a crucial enzyme for DNA synthesis and a well-established target in cancer chemotherapy. nih.gov Inhibitors of this enzyme, often structurally related to folic acid, are known as antifolates. cancernetwork.com Well-known TS inhibitors include 5-Fluorouracil and Pemetrexed. nih.govtocris.com

The derivative, Methyl 2-amino-4,5-difluorobenzoate, is a known chemical compound available commercially for research purposes. lms-lab.de Its structure, containing the difluoro-anthranilate core, makes it a plausible precursor for the synthesis of more complex heterocyclic systems that could function as TS inhibitors or antifolates. However, a review of the current scientific literature does not provide documented examples of the direct synthesis of such inhibitors starting from this specific derivative.

Exploration of Anticancer Properties and Cytotoxic Effects against Cancer Cell Lines

Derivatives that can be conceptually synthesized from fluorinated benzoic acids have shown significant promise as anticancer agents. Research into various heterocyclic compounds containing fluorinated phenyl groups has revealed potent cytotoxic effects against a range of human cancer cell lines.

For instance, studies on halogenated benzofuran (B130515) derivatives have demonstrated significant anticancer potential. One such study explored the cytotoxicity of two compounds against seven different human cancer cell lines. The results, summarized in the table below, show that these derivatives exhibit potent activity, particularly against lung (A549) and liver (HepG2) cancer cells.

| Compound | Cell Line | Cancer Type | IC₅₀ (μM) |

|---|---|---|---|

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 | Lung | 6.3 ± 2.5 |

| HepG2 | Liver | 11.0 ± 3.2 | |

| HCT116 | Colon | >50 | |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 | Lung | 3.5 ± 0.6 |

| HepG2 | Liver | 3.8 ± 0.5 | |

| SW620 | Colon | 10.8 ± 0.9 |

Similarly, novel series of benzoxazoles functionalized with both fluorine and piperazine (B1678402) moieties have been synthesized and evaluated for their cytotoxicity. These compounds demonstrate the potential for developing selective anticancer agents, with some intermediates showing lung cancer selective properties at low concentrations where healthy cells remain unaffected. This highlights the therapeutic window that can be achieved with fluorinated compounds derived from precursors like this compound.

Investigation of Antimicrobial and Anti-inflammatory Activities

The chemical scaffold of 2,5-difluorobenzoic acid, the precursor to this compound, serves as a foundation for the development of new therapeutic agents, with research particularly focused on its antimicrobial and potential anti-inflammatory properties.

In the realm of antimicrobial research, derivatives of 2,5-difluorobenzoic acid have shown notable antibacterial activity. A study focused on the synthesis of novel hydrazone derivatives by coupling 2,5-difluorobenzohydrazide (B1304694) with various benzaldehydes. These compounds were screened for their in vitro antibacterial efficacy against both Gram-positive (Staphylococcus aureus, S. pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. The results indicated that several of the synthesized hydrazone derivatives exhibited significant antibacterial activity, comparable to the standard drug Ampicillin, particularly those featuring additional fluorine substitutions on the benzaldehyde (B42025) ring.

Table 1: Antibacterial Activity of Selected 2,5-Difluorobenzohydrazide Derivatives Data synthesized from research findings. Specific zone of inhibition values were not provided in the source material, but activity was reported as significant and comparable to the standard.

| Compound ID | Target Bacteria | Activity Level |

|---|---|---|

| Hydrazone 4d | S. aureus, E. coli, etc. | Significant |

| Hydrazone 4e | S. aureus, E. coli, etc. | Significant |

| Hydrazone 4f | S. aureus, E. coli, etc. | Significant |

| Hydrazone 4h | S. aureus, E. coli, etc. | Significant |

While direct studies on the anti-inflammatory activity of this compound are not extensively documented, the broader class of fluorinated organic compounds is of significant interest in the development of anti-inflammatory drugs. The inclusion of fluorine atoms in drug candidates can enhance metabolic stability and binding affinity to target enzymes. For instance, fluorine substitution is a key feature in some selective cyclooxygenase-2 (COX-2) inhibitors. nih.govnih.gov The enzymes cyclooxygenase (COX) and lipoxygenase (LOX) are critical mediators of inflammation, and agents that can inhibit these pathways are effective anti-inflammatory drugs. nih.govmdpi.com The 2,5-difluorophenyl motif present in this compound makes its derivatives candidates for investigation as potential inhibitors of enzymes like COX-2, a strategy employed in the design of modern non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com

Studies on Enzyme Modulation and Receptor Binding Affinity

The strategic placement of fluorine atoms on a phenyl ring can significantly influence a molecule's electronic properties and its ability to interact with biological targets such as enzymes and receptors. Fluorine's high electronegativity can alter the acidity of nearby protons and create favorable electrostatic interactions within a protein's binding pocket, potentially leading to enhanced potency and selectivity.

Research into related fluorinated compounds demonstrates this principle. For example, fluorine-containing molecules have been successfully developed as potent and selective inhibitors of key enzymes, such as cyclooxygenase-2 (COX-2). nih.gov In one study, a compound featuring a 2,4-difluorophenyl group was identified as a potent and selective COX-2 inhibitor, highlighting the positive impact of the difluoro-substitution pattern on enzyme modulation. nih.gov While this does not directly involve the 2,5-isomer, it underscores the principle that difluorinated phenyl rings are a valuable motif in enzyme inhibitor design.

Design Strategies for Enhanced Pharmacokinetic Profiles, including Blood-Brain Barrier Penetration

Modifying a lead compound like this compound to improve its pharmacokinetic profile, particularly its ability to cross the blood-brain barrier (BBB), is a central task in medicinal chemistry. The BBB is a highly selective barrier that restricts the passage of most drugs into the central nervous system (CNS). mdpi.com Design strategies to overcome this barrier focus on tuning the physicochemical properties of the molecule.

Key properties influencing BBB penetration include:

Lipophilicity: A crucial factor, as molecules must pass through the lipid membranes of the endothelial cells of the barrier. Higher lipophilicity often correlates with better penetration, but must be balanced to avoid issues like metabolic instability and non-specific binding. mdpi.com

Molecular Weight: Smaller molecules (typically under 400-500 Da) generally exhibit better permeability.

Polar Surface Area (PSA): A measure of the surface sum over all polar atoms. A lower PSA is generally favorable for passive diffusion across the BBB.

Hydrogen Bonding Capacity: A lower number of hydrogen bond donors and acceptors tends to improve BBB penetration.

The fluorine atoms in this compound already influence these properties. Fluorination can increase lipophilicity and is known to enhance the metabolic stability of drugs by blocking sites susceptible to oxidative metabolism. nih.gov A common strategy involves creating ester or amide derivatives from the parent benzoic acid to modulate these properties. By adding different alkyl or aryl groups, chemists can systematically alter the compound's lipophilicity, size, and polarity to find an optimal balance for BBB penetration. These modifications aim to create a prodrug that is sufficiently lipid-soluble to cross the BBB, where it can then potentially be hydrolyzed back to an active form.

Applications in Agrochemical Research and Crop Protection

Development of Novel Antifungal Agents against Phytopathogens

This compound serves as a building block for more complex ester derivatives that have demonstrated significant potential in crop protection. Research has focused on synthesizing series of alkylphenyl fluorobenzoate esters and evaluating their in vivo antifungal activities against common and destructive plant pathogens (phytopathogens).

In one such study, various esters were synthesized from 2,5-difluorobenzoic acid and tested against fungi including Phytophthora infestans (late blight), Botrytis cinerea (grey mold), Colletotrichum orbiculare (anthracnose), and Rhizoctonia solani (root rot). The results were particularly promising for derivatives of 2,5-difluorobenzoic acid. Specifically, 2-sec-butylphenyl 2,5-difluorobenzoate and 4-sec-butylphenyl 2,5-difluorobenzoate exhibited potent antifungal activity, showing over 90% efficacy against Botrytis cinerea. mdpi.com This high level of activity indicates that the 2,5-difluorobenzoate moiety is a valuable component for designing new fungicides to combat this common pathogen that affects a wide range of fruits, vegetables, and ornamental plants.

Table 2: In Vivo Antifungal Activity of 2,5-Difluorobenzoate Esters Data sourced from a study on alkylphenyl fluorobenzoate derivatives. mdpi.com

| Compound Name | Target Phytopathogen | Antifungal Activity (%) |

|---|---|---|

| 2-sec-butylphenyl 2,5-difluorobenzoate | Botrytis cinerea | >90% |

Investigation of Nematocidal Activity in Related Difluorobenzoate Derivatives

Plant-parasitic nematodes are a major threat to global agriculture, causing significant crop losses. mdpi.com Consequently, there is an ongoing search for new, effective, and environmentally safer nematicides. The development of novel chemical agents is a key strategy in managing these pests.

While the field of agrochemical research has explored various classes of fluorinated compounds for their pesticidal properties, specific studies detailing the nematocidal activity of this compound or its direct derivatives are not widely available in the reviewed scientific literature. Research into new nematicides has included other types of fluorinated molecules, such as trifluorobutene amide derivatives, which have shown activity against nematodes like Meloidogyne incognita. However, this represents a different chemical class from the difluorobenzoates. The lack of specific data on difluorobenzoate derivatives in this application suggests it may be an under-explored area with potential for future investigation.

Environmental and Toxicological Research Aspects

Structure-Activity Relationships in Environmental Fate and Persistence

The environmental behavior of a chemical is intrinsically linked to its molecular structure. For Methyl 2,5-difluorobenzoate, the presence of two fluorine atoms on the benzene (B151609) ring and the methyl ester group are key determinants of its environmental fate.

The persistence of this compound in the environment is largely governed by its susceptibility to microbial degradation. The carbon-fluorine bond is exceptionally strong, making many organofluorine compounds resistant to breakdown.

Research on monofluorobenzoates has shown that the position of the fluorine atom on the benzene ring significantly influences the rate and pathway of biodegradation. For instance, some microbial communities can degrade certain fluorobenzoates, often initiating the process through dioxygenase enzymes that cleave the aromatic ring. However, the presence of multiple fluorine atoms, as in this compound, can increase the recalcitrance of the molecule. The electron-withdrawing nature of fluorine atoms can make the aromatic ring less susceptible to oxidative cleavage by microbial enzymes.

Defluorination, the removal of fluorine from the aromatic ring, is a critical and often rate-limiting step in the complete mineralization of these compounds. In some cases, incomplete degradation can lead to the formation of persistent fluorinated metabolites. Given the stability of the difluorinated aromatic ring, this compound is expected to exhibit a degree of environmental persistence.

Table 1: Factors Influencing the Biodegradability of Fluorinated Benzoates

| Feature | Influence on Biodegradability | Rationale |

| Number of Fluorine Substituents | Generally decreases biodegradability | Increased strength and stability of the C-F bonds make enzymatic attack more difficult. |

| Position of Fluorine Substituents | Affects enzymatic recognition and activity | The steric and electronic effects of fluorine atom placement can hinder or facilitate enzyme binding and catalysis. |

| Ester Linkage | Potentially susceptible to hydrolysis | The methyl ester group can be hydrolyzed by microbial esterases, forming 2,5-difluorobenzoic acid and methanol. |

| Aromatic Ring | Primary site for oxidative cleavage | Dioxygenase enzymes can initiate degradation by attacking the benzene ring, though this is hindered by fluorine substitution. |

Mobility in Environmental Compartments: The movement of this compound through soil, water, and air is influenced by its water solubility, vapor pressure, and adsorption characteristics. Its moderate polarity suggests it may have some mobility in aqueous environments. The potential for sorption to soil organic matter and sediments will influence its transport in terrestrial and aquatic systems. Chemicals that are persistent and mobile can pose a greater risk to water resources.

Research into Potential Biological and Ecological Impacts of Fluorinated Esters

The introduction of fluorinated compounds into the environment raises concerns about their potential effects on various organisms. While data on this compound is scarce, studies on related fluorinated substances and benzoic acid derivatives provide a basis for potential areas of ecotoxicological research.

Microbial Communities: Soil and aquatic microorganisms are fundamental to nutrient cycling. The antimicrobial properties of some fluorinated compounds could potentially disrupt these microbial communities, affecting ecosystem health.

Aquatic Life: The toxicity of chemicals to aquatic organisms is a standard measure of environmental risk. Studies on other fluorinated aromatic compounds have shown varying levels of toxicity to algae, invertebrates (like Daphnia magna), and fish. Potential endpoints for investigation would include effects on growth, reproduction, and survival.

Plants: The uptake and potential phytotoxicity of this compound in terrestrial and aquatic plants is another area for consideration.

It is important to note that the ecological impact of any compound is dependent on its concentration in the environment and the susceptibility of different species.

Methodologies for Assessing Purity, Stability, and Impurities in Research-Grade Materials

Ensuring the quality of research-grade materials like this compound is crucial for the reliability of scientific studies. A variety of analytical techniques are employed to determine purity, assess stability under different conditions, and identify and quantify any impurities. These methodologies are often guided by principles established for pharmaceutical chemicals by bodies like the International Council for Harmonisation (ICH). ich.orgraps.org

Purity Assessment: The purity of a chemical substance is typically determined using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC): A versatile and widely used method for separating and quantifying the main component and any non-volatile impurities. ekb.eg

Gas Chromatography (GC): Suitable for volatile compounds, GC can be used to assess purity and identify volatile impurities or residual solvents. iiste.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

Differential Scanning Calorimetry (DSC): A thermal analysis technique that can be used to determine the purity of crystalline solids.

Stability Testing: Stability studies are conducted to understand how a substance changes over time under the influence of various environmental factors. ich.orgyoutube.com

Forced Degradation Studies: The substance is exposed to harsh conditions (e.g., acid, base, oxidation, light, heat) to identify potential degradation products and establish degradation pathways.

Long-Term and Accelerated Stability Studies: The material is stored under defined temperature and humidity conditions for extended periods to determine its shelf-life and appropriate storage conditions. selvita.com

Impurity Profiling: This involves the identification and quantification of all potential impurities. nih.govresolvemass.casimsonpharma.comajprd.compharmaguideline.com

Sources of Impurities: Impurities can originate from starting materials, by-products of the synthesis, reagents, solvents, or degradation products. For this compound, potential impurities could include unreacted starting materials, isomers, or by-products from the esterification process.

Analytical Techniques for Impurity Identification:

Mass Spectrometry (MS): Often coupled with chromatography (LC-MS, GC-MS), MS provides mass information that is critical for identifying unknown impurities.

Spectroscopic Methods (NMR, IR): Used to elucidate the chemical structure of isolated impurities.

Table 2: Analytical Methods for Quality Assessment of this compound

| Analytical Technique | Application | Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Purity determination, impurity quantification | Separation of non-volatile components, quantitative analysis of the main compound and impurities. |

| Gas Chromatography (GC) | Purity determination, residual solvent analysis | Separation of volatile components, quantification of volatile impurities. |

| Mass Spectrometry (MS) | Impurity identification | Molecular weight and fragmentation patterns for structural elucidation of unknown impurities. |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation, purity assessment (qNMR) | Detailed structural information, confirmation of identity, and quantitative purity. |

| Infrared (IR) Spectroscopy | Functional group identification | Confirmation of the presence of key functional groups in the molecule. |

| Differential Scanning Calorimetry (DSC) | Purity of crystalline solids | Determination of melting point and purity based on melting endotherm. |

| Karl Fischer Titration | Water content determination | Quantification of water content in the material. |

Q & A

Basic: What are the common synthetic routes for Methyl 2,5-difluorobenzoate in laboratory settings?

This compound is typically synthesized via esterification of 2,5-difluorobenzoic acid using methanol under acid catalysis (e.g., concentrated sulfuric acid or thionyl chloride). Alternative methods include nucleophilic aromatic substitution on halogenated precursors, where fluorine atoms are introduced via fluorinating agents like KF or CsF in polar aprotic solvents. For example, methyl 2,6-difluorobenzoate synthesis involves reacting hydroxylamine hydrochloride with methyl esters under controlled conditions . Yield optimization often requires refluxing at 60–80°C for 6–12 hours, followed by purification via column chromatography or recrystallization.

Basic: How is this compound characterized using spectroscopic techniques?

Key characterization methods include:

- NMR Spectroscopy : H and F NMR identify fluorine substitution patterns and ester group integration. For instance, in methyl 2,6-difluorobenzoate, aromatic protons appear as doublets or triplets between δ 7.14–7.60 ppm due to fluorine coupling .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., m/z 172.13 for CHFO) .

- IR Spectroscopy : Stretching vibrations for ester C=O (~1700 cm) and C-F bonds (~1200 cm) are diagnostic.

Advanced: What strategies resolve regioselectivity challenges during fluorination of methyl benzoate derivatives?